(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid

Description

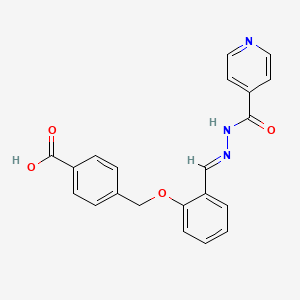

The compound (E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid features a benzoic acid backbone substituted at the para position with a phenoxy-methyl group. This phenoxy moiety is further functionalized at the ortho position with a hydrazone group derived from isonicotinoyl hydrazide (pyridine-4-carbonyl hydrazide). The E-configuration of the hydrazone imparts rigidity and influences binding interactions. The molecular formula is C₂₁H₁₈N₄O₄, with key functional groups including a benzoic acid (for solubility and hydrogen bonding), a hydrazone (metal coordination and π-π interactions), and a pyridine ring (aromatic stacking) .

Properties

IUPAC Name |

4-[[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNLLMLUHJTAFR-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound, identified by its CAS number 354561-77-6, possesses a complex structure that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O4, with a molecular weight of approximately 375.37 g/mol. The structure includes a benzoic acid moiety linked to a phenoxy group and an isonicotinoylhydrazone derivative, which may play a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the ability of certain benzoic acid derivatives to inhibit the growth of various bacterial strains. The specific activity of this compound against bacterial pathogens warrants further exploration.

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This effect is particularly relevant in the context of diseases associated with oxidative damage.

Cytotoxicity and Antitumor Activity

Research has suggested that several benzoic acid derivatives can exhibit cytotoxic effects against cancer cell lines. A comparative study showed that compounds with similar structural features induced apoptosis in cancer cells while sparing normal cells from toxicity.

Table 1: Cytotoxicity of Benzoic Acid Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 15 | Apoptosis induction |

| Compound B | A2058 | 20 | Cell cycle arrest |

| (E)-4... | MCF7 | 25 | Reactive oxygen species |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

In Vivo Studies

A notable study evaluated the effects of this compound in animal models. The results indicated reduced tumor growth rates in treated subjects compared to controls, suggesting its potential as an antitumor agent.

In Silico Studies

In silico docking studies have shown promising interactions between this compound and various biological targets, including proteins involved in cancer pathways. These findings support the hypothesis that this compound could be developed into a therapeutic agent.

Discussion

The biological activity of this compound is multifaceted, encompassing antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory properties. These activities highlight its potential utility in pharmaceuticals, particularly in developing new treatments for cancer and infectious diseases.

Comparison with Similar Compounds

Structural Analogues with Methoxyiminoacetate Backbones

Compounds such as 490-M16 (C₁₁H₁₁NO₅) and 490-M18 (C₁₆H₁₃NO₅) from share a benzoic or acetic acid core but differ in substituents:

- 490-M18: Hydroxyimino and methylphenoxy groups introduce polarity but lack the pyridine ring’s aromaticity .

Boronic Acid-Based HDAC Inhibitors

highlights [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (C₁₅H₁₆BO₄) as a potent HDAC inhibitor (IC₅₀ ~1 µM). Unlike the target compound’s hydrazone, boronic acids form covalent bonds with catalytic residues (e.g., His⁻ in HDACs). However, both compounds utilize phenoxy-methyl bridges for spatial positioning .

Key Similarity : Both classes leverage aromatic linkers to optimize binding pocket occupancy.

Isoxazole and Sulfonamido Derivatives

- 4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (C₁₃H₁₂FNO₄, ): The isoxazole ring enhances metabolic stability, while the fluorophenoxy group increases lipophilicity (logP ~2.5) compared to the target compound’s pyridine .

- 4-((2-Ethoxyacetamido)methyl)benzoic acid (): The sulfonamido group introduces strong hydrogen-bonding capacity but lacks the hydrazone’s conformational rigidity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.